

(Rac)-D3S-001: A Preclinical Data Summary and Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C, a prevalent oncogenic driver in various solid tumors. This technical guide provides a comprehensive summary of the preclinical data for D3S-001, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the preclinical profile of this promising therapeutic agent.

Mechanism of Action

D3S-001 potently and selectively forms a covalent bond with the cysteine residue of the KRAS G12C mutant protein.[1][2] This irreversible binding traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[3] A key differentiating feature of D3S-001 is its rapid and complete target engagement, which allows it to effectively overcome the natural nucleotide cycling of KRAS, a mechanism that can limit the efficacy of first-generation inhibitors.[1][3]

Signaling Pathway

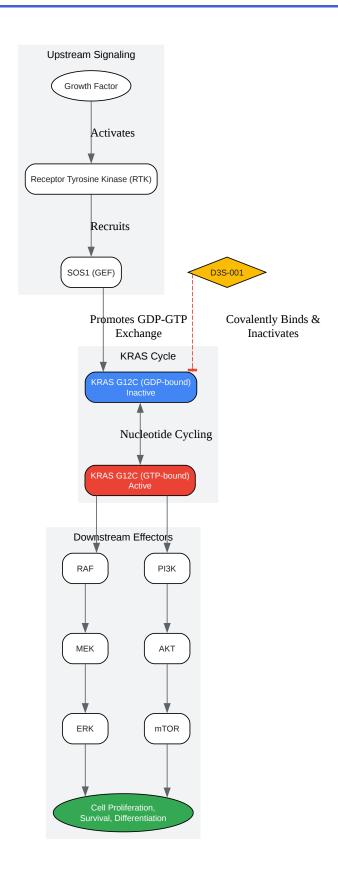


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The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent aberrant activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and differentiation. D3S-001 effectively blocks this signaling cascade by locking KRAS G12C in its "off" state.





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KRAS G12C Signaling Pathway and Inhibition by D3S-001.



Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of D3S-001.

In Vitro Potency

Compound	Cellular Active KRAS Inhibition IC50 (nM)	Cell Proliferation Inhibition IC50 (nM) (NCI-H358)
D3S-001	Single-digit nanomolar	Single-digit nanomolar
Sotorasib	-	-
Adagrasib	-	-
Data presented as single-digit nanomolar IC50 values as specific values were not publicly available.[4][5]		

In Vivo Efficacy in Xenograft Models



Model	Treatment	Dose (mg/kg)	Tumor Growth Inhibition (TGI)	Observations
KRAS G12C Xenograft Models	D3S-001 (monotherapy)	10	-	Tumor regression observed.[4][5]
CT26 (KRAS G12C syngeneic model)	D3S-001 (monotherapy)	30	-	30% durable complete remission rate.[4]
CT26 (KRAS G12C syngeneic model)	D3S-001 + anti- PD-1 antibody	-	-	70% durable complete remission rate.[4]
MIA PaCa-2 (Pancreatic Cancer CDX)	D3S-001	-	-	D3S-001 showed robust anti-tumor activity.[6][7][8]
SW837 (Colorectal Cancer CDX)	D3S-001	-	-	D3S-001 demonstrated significant tumor growth inhibition. [7]
Specific TGI percentages were not consistently available in the public domain.				

Preclinical Pharmacokinetics



Species	Dose	Key Parameters
Dog	20 mg/kg/day (HNSTD)	-
Detailed pharmacokinetic		
parameters such as Cmax,		
AUC, and half-life in preclinical		
species were not fully detailed		
in the provided search results.		
Human PK modeling predicts		
that a 200 mg QD dosing		
regimen would lead to >95%		
constant target blockage.[4]		

Experimental ProtocolsRAS-GTP Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound RAS in cell lysates.

Materials:

- Cells expressing KRAS G12C (e.g., NCI-H358)
- D3S-001 and control compounds
- Lysis buffer (e.g., containing protease and phosphatase inhibitors)
- RAS-binding domain (RBD) of RAF1 fused to GST, bound to glutathione-agarose beads
- Wash buffer
- SDS-PAGE sample buffer
- Anti-KRAS antibody
- Secondary antibody conjugated to HRP
- · Chemiluminescence substrate



Procedure:

- Cell Treatment: Plate KRAS G12C mutant cells and allow them to adhere. Treat cells with varying concentrations of D3S-001 or control compounds for a specified time (e.g., 2 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate.
- Pull-Down of Active RAS: Incubate equal amounts of protein from each lysate with GST-RBD beads to capture GTP-bound RAS.
- Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
- Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the captured proteins.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of active RAS pulled down.
- Detection: Use a chemiluminescence detection system to visualize the bands and quantify their intensity.

Cell Line-Derived Xenograft (CDX) Model

This in vivo model is used to evaluate the anti-tumor efficacy of D3S-001.

Materials:

- Immunodeficient mice (e.g., nude or NOD-SCID)
- KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2)
- Cell culture medium and supplements
- Matrigel (optional)



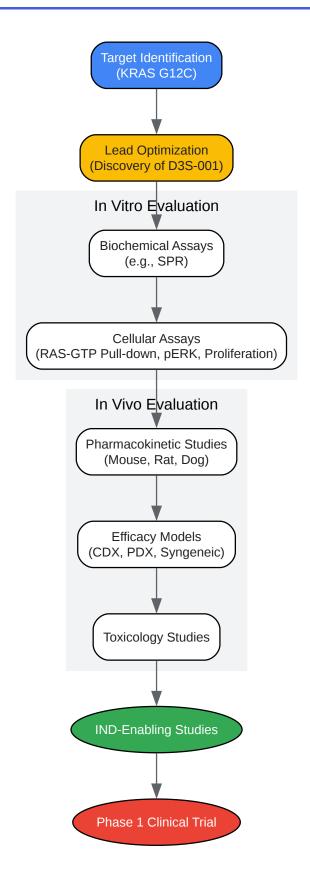
- D3S-001 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture the KRAS G12C mutant cancer cells under standard conditions.
- Cell Implantation: Harvest the cells and resuspend them in a suitable medium, optionally
 mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the
 immunodeficient mice.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
- Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer D3S-001 orally at the desired dose and schedule. The control group receives the vehicle.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, or at specified time points, blood and tumor samples can be collected for PK and PD biomarker analysis.

Mandatory Visualizations Experimental Workflow for Preclinical Evaluation of D3S-001





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Preclinical Development Workflow for D3S-001.



Conclusion

The preclinical data for D3S-001 demonstrate its potential as a highly potent and selective next-generation KRAS G12C inhibitor. Its rapid and complete target engagement, coupled with robust in vitro and in vivo anti-tumor activity, suggests a promising clinical profile. The favorable pharmacokinetic properties further support its development as an oral therapeutic. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and understanding of D3S-001 and other KRAS G12C inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of D3S-001 in patients with KRAS G12C-mutated cancers.[3][4][5]

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